Clindamycin Stearate
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Overview
Description
Clindamycin Stearate is an impurity of Clindamycin Palmitate, is a semi-synthetic antibiotic with high bioavailability.
Mechanism of Action
- Its role is to inhibit protein synthesis by disrupting the transpeptidation reaction during early chain elongation .
- Depending on the organism, infection site, and drug concentration, clindamycin can exhibit either bacteriostatic or bactericidal effects .
- By interfering with ribosomal function, it decreases adherence of bacteria to host cells and enhances intracellular killing of organisms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Clindamycin Stearate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein synthesis, which leads to the cessation of bacterial growth . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting the elongation process of protein synthesis . This results in premature termination of protein synthesis and bacterial growth inhibition .
Dosage Effects in Animal Models
High doses can lead to adverse effects, including antibiotic-associated colitis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes involved in protein synthesis in bacteria, leading to the inhibition of bacterial growth
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial ribosome where it exerts its antibacterial effects . It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis .
Properties
CAS No. |
1123211-70-0 |
---|---|
Molecular Formula |
C36H67ClN2O6S |
Molecular Weight |
691.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate |
InChI |
InChI=1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26-,27+,28-,30+,31+,32-,33+,34+,36+/m0/s1 |
InChI Key |
QYWAENWZQGVWKH-DKTQTCLQSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-octadecanoate |
Origin of Product |
United States |
Q1: What is Clindamycin Stearate and how was it identified in Clindamycin Palmitate Hydrochloride?
A1: this compound is an impurity identified in Clindamycin Palmitate Hydrochloride drug substances. Researchers utilized High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) to separate and identify ten impurities, including this compound []. This technique allowed for the characterization of the compound based on its fragmentation pattern and mass-to-charge ratio, ultimately enabling structural elucidation.
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